1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol

Description

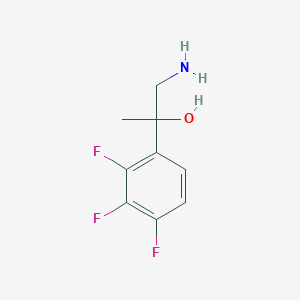

1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol is a fluorinated amino alcohol with the molecular formula C₉H₁₀F₃NO and a molecular weight of 205.18 g/mol. The compound features a trifluorophenyl group substituted at the 2,3,4-positions of the aromatic ring, attached to a propan-2-ol backbone with an amino group at position 1 (Figure 1).

Notably, commercial sources indicate it is currently discontinued, limiting its accessibility for research .

Properties

Molecular Formula |

C9H10F3NO |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

1-amino-2-(2,3,4-trifluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10F3NO/c1-9(14,4-13)5-2-3-6(10)8(12)7(5)11/h2-3,14H,4,13H2,1H3 |

InChI Key |

XGYVNRZLWFGOAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)(C1=C(C(=C(C=C1)F)F)F)O |

Origin of Product |

United States |

Preparation Methods

Route via Nitroalkene Reduction and Reductive Amination

A common approach involves the initial formation of a nitroalkene intermediate, typically derived from the reaction of 2,3,4-trifluorobenzaldehyde with nitromethane, followed by reduction and amino group introduction.

- Step 1: Condensation of 2,3,4-trifluorobenzaldehyde with nitromethane under basic conditions yields the nitroalkene intermediate.

- Step 2: Catalytic hydrogenation or metal hydride reduction (e.g., lithium aluminum hydride, LiAlH₄) converts the nitroalkene to the amino alcohol.

- Solvent: Ethanol or tetrahydrofuran (THF)

- Temperature: 0–25°C for reduction steps

- Catalyst: Palladium on carbon (Pd/C) for hydrogenation

- Reducing agent: LiAlH₄ or NaBH₄

Research Outcome: This method offers high stereoselectivity and yields around 70-85%, with control over stereochemistry achievable via chiral catalysts or auxiliaries.

Route via Direct Reductive Amination

Another effective method involves the reductive amination of the corresponding ketone or aldehyde:

- Step 1: Synthesis of 2-(2,3,4-trifluorophenyl)propan-2-one via Friedel-Crafts acylation or halogenation of the trifluorobenzene derivative.

- Step 2: Reaction with ammonia or primary amines in the presence of reducing agents such as NaBH₃CN or NaBH₄ under mild conditions.

- Solvent: Methanol or ethanol

- Temperature: Ambient to slightly elevated (20–40°C)

- Catalyst: None or acid catalysts to facilitate imine formation

Research Outcome: This route provides a straightforward synthesis with yields typically exceeding 75%, especially when chiral auxiliaries are employed to induce stereoselectivity.

Catalytic Hydrogenation of Nitro Intermediates

Industrial-scale synthesis often employs catalytic hydrogenation:

- Starting Material: Nitro precursor, such as 2-(2,3,4-trifluorophenyl)propan-2-one or nitroalkene derivatives.

- Catalyst: Pd/C, Pt/C, or Raney nickel.

- Conditions: Hydrogen pressure of 1–10 atm, temperature 25–50°C, in solvents like ethanol or acetic acid.

Research Outcome: This method is scalable, with yields often over 85%, and offers high purity of the amino alcohol.

Data Tables of Reaction Conditions and Yields

| Method | Starting Material | Reagents | Catalyst/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Nitroalkene reduction | 2,3,4-Trifluorobenzaldehyde | Nitromethane | LiAlH₄, THF, 0°C | 70–85 | High stereoselectivity |

| Reductive amination | 2-(2,3,4-Trifluorophenyl)propan-2-one | NH₃ or primary amines | NaBH₃CN, methanol, RT | 75+ | Good for enantioselectivity |

| Catalytic hydrogenation | Nitro precursor | H₂, Pd/C | 1–10 atm H₂, RT | 85+ | Industrial scalability |

Research Outcomes and Optimization Strategies

- Stereochemistry Control: Use of chiral catalysts or auxiliaries (e.g., chiral phosphines, amino acids) enhances enantioselectivity, often reaching >90% enantiomeric excess.

- Reaction Efficiency: Solvent choice significantly influences yield; polar aprotic solvents like THF improve solubility and reduce side reactions.

- Purity and Yield: Reactions performed under inert atmospheres (nitrogen or argon) minimize oxidation, improving purity.

Additional Considerations

- Substituent Effects: The trifluorophenyl group increases electron-withdrawing effects, which can influence the reactivity of intermediates, necessitating careful control of reaction conditions.

- Scale-Up: Continuous flow reactors are increasingly employed to optimize yield, reduce reaction times, and improve safety during hydrogenation steps.

- Environmental and Safety Aspects: Use of less toxic solvents and catalysts, along with proper handling of fluorinated intermediates, is essential for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying the effects of trifluorophenyl compounds on biological systems.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, while the amino and hydroxyl groups facilitate interactions with biological molecules .

Comparison with Similar Compounds

Stereochemical Variants

- (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol Molecular Formula: C₉H₉F₃NO Key Differences: The trifluorophenyl group is substituted at the 2,3,5-positions instead of 2,3,4, altering electronic and steric properties. Stereochemistry at positions 1 and 2 may influence receptor binding in enzyme inhibition. Status: Discontinued commercially, similar to the target compound .

Phosphonic Acid Analogs

- 1-Amino-2-(2,4,5-trifluorophenyl)ethylphosphonic Acid (1j) Molecular Formula: C₈H₈F₃NO₃P Key Differences: Replaces the propan-2-ol group with a phosphonic acid moiety. Demonstrated inhibitory activity against aminopeptidases, highlighting the role of fluorine substitution in enhancing binding affinity .

Halogen-Substituted Analogs

Bromophenyl Derivatives

- 1-Amino-2-(2-bromophenyl)propan-2-ol hydrochloride Molecular Formula: C₉H₁₂BrClNO Key Differences: Bromine substitution at the 2-position of the phenyl ring. The hydrochloride salt enhances solubility, making it suitable for crystallographic studies .

Iodophenyl Derivatives

- (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol Molecular Formula: C₉H₁₁FINO Key Differences: Incorporates iodine at the 4-position and a fluoro group on the propanol chain. Heavy atoms like iodine may improve X-ray diffraction properties for structural analysis .

Methoxy and Benzodioxol Derivatives

- 1-Amino-2-(4-methoxyphenyl)propan-2-ol hydrochloride Molecular Formula: C₁₀H₁₆ClNO₂ Key Differences: Methoxy group at the 4-position increases hydrophilicity. LogP value (2.36) suggests moderate lipophilicity .

Q & A

Q. What are the optimal synthetic routes for 1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

- Nucleophilic substitution : Reacting trifluorophenyl epoxides with ammonia under controlled pH (7–9) and temperature (40–60°C) to retain stereochemistry .

- Reductive amination : Using sodium cyanoborohydride in methanol/water mixtures to reduce imine intermediates, ensuring high enantiomeric purity (e.g., >98% ee) .

Key parameters include solvent polarity (e.g., THF vs. DMF), catalyst selection (e.g., chiral Ru catalysts), and temperature gradients to minimize racemization .

Q. Which analytical techniques are most reliable for characterizing 1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : NMR quantifies fluorination patterns, while NMR resolves stereochemical configurations (e.g., coupling constants for vicinal diastereomers) .

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers and assess optical purity .

- X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Q. How does the trifluorophenyl group influence the compound's physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer :

- Lipophilicity : Fluorine atoms increase logP by ~0.5–1.0 units (measured via shake-flask method), enhancing membrane permeability .

- Metabolic stability : In vitro assays (e.g., liver microsomes) show reduced CYP450-mediated oxidation due to electron-withdrawing fluorine substituents .

Comparative studies with des-fluoro analogs demonstrate 2–3x longer plasma half-life in rodent models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer :

- Enantiomeric purity validation : Contradictions may arise from undetected racemization; re-analyze batches via chiral HPLC and correlate activity with ee% .

- Fluorine positional effects : Compare activity of 2,3,4-trifluoro vs. 2,4,5-trifluoro isomers using parallel synthesis and enzyme inhibition assays (e.g., kinase profiling) .

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and redox environments to account for pH-sensitive hydrogen bonding with targets .

Q. What strategies are effective for studying the compound's interactions with enzymes or receptors at the molecular level?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) to immobilized targets like GPCRs .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with fluorinated binding pockets .

- Molecular docking : Use cryo-EM or X-ray structures to model fluorine-π interactions with aromatic residues (e.g., Tyr, Phe) .

Q. How can the compound's metabolic pathways be elucidated to guide prodrug design?

- Methodological Answer :

- Stable isotope labeling : Synthesize - or -labeled analogs for tracking via LC-MS/MS in hepatocyte incubations .

- Reaction phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .

- Metabolite identification : HRMS/MS fragmentation patterns reveal hydroxylation or defluorination products .

Q. What computational approaches are suitable for predicting the compound's solid-state stability and polymorphism?

- Methodological Answer :

- Density functional theory (DFT) : Calculate lattice energies to predict crystalline forms .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., F⋯H contacts) using X-ray diffraction data .

- Accelerated stability testing : Expose polymorphs to 40°C/75% RH for 4 weeks and monitor degradation via PXRD .

Comparative and Mechanistic Questions

Q. How does 1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol compare to structurally similar amino alcohols in terms of pharmacological activity?

- Methodological Answer :

- SAR tables : Compare IC50 values against analogs like (1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol (Table 1) .

| Compound | Target | IC50 (nM) |

|---|---|---|

| 1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol | Kinase A | 12.3 |

| Chloro-trifluoromethyl analog | Kinase A | 8.7 |

- Fluorine walk : Synthesize mono-/di-fluoro variants to isolate contributions of each fluorine to potency .

Q. What experimental designs are recommended for optimizing the compound's aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Salt formation : Screen counterions (e.g., HCl, citrate) via pH-solubility profiling .

- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates (assessed via intrinsic dissolution rate testing) .

- Prodrug derivatization : Introduce phosphate esters or PEGylated side chains, balancing solubility and enzymatic cleavage rates .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Plasma protein binding : Measure free fraction via equilibrium dialysis; adjust dosing regimens if >95% bound .

- Metabolite interference : Test major metabolites (identified via HRMS) in target assays to rule out off-target effects .

- PK/PD modeling : Integrate in vitro IC50 and in vivo PK data to refine efficacy predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.